molecular formula C7H9N3O2 B018534 N1-Methyl-4-nitrobenzene-1,2-diamine CAS No. 41939-61-1

N1-Methyl-4-nitrobenzene-1,2-diamine

Cat. No. B018534
Key on ui cas rn: 41939-61-1
M. Wt: 167.17 g/mol
InChI Key: MNIKERWISBANET-UHFFFAOYSA-N
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Patent
US04138568

Procedure details

71 Parts of 2,4-dinitro-N-methylaniline and 53 parts of sodium hydrogen carbonate are stirred in 144 parts of methanol. The yellow suspension is heated in the course of 20 minutes to 40° C. Simultaneously, 81.9 parts of 60% sodium sulphide are dissolved in 144 parts of water of approx. 40° C and 1.2 parts of 30% sodium hydroxide solution are added to the resultant solution. The turbid yellow solution is filtered. The clear yellow filtrate is added dropwise in the course of 2 hours to the suspension of 2,4-dinitro-N-methylaniline. An exothermic reaction occurs during the dropwise addition. The contents of the flask turn dark in colour. The new suspension is heated in the course of 1 hour to 70° C and stirred for 15 minutes at this temperature (reflux). Then 144 parts of methanol are distilled off. The residue is cooled to 25° C and 50 parts of ice are added. After suction filtration at 8° C, the filter cake is washed three times with 160 parts of water and dried in vacuo at 60° C, affording 56.8 parts of 2-amino-4-nitro-N-methylaniline (94.4% of theory). The melting point of the product is 177°-178° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[CH:8][C:5]=1[NH:6][CH3:7])([O-])=O.C(=O)([O-])O.[Na+].CO.[S-2].[Na+].[Na+]>O.[OH-].[Na+]>[NH2:1][C:4]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[CH:8][C:5]=1[NH:6][CH3:7] |f:1.2,4.5.6,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(NC)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-2].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred for 15 minutes at this temperature (reflux)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The yellow suspension is heated in the course of 20 minutes to 40° C
FILTRATION
Type
FILTRATION
Details
The turbid yellow solution is filtered
ADDITION
Type
ADDITION
Details
The clear yellow filtrate is added dropwise in the course of 2 hours to the suspension of 2,4-dinitro-N-methylaniline
Duration
2 h
CUSTOM
Type
CUSTOM
Details
An exothermic reaction
ADDITION
Type
ADDITION
Details
occurs during the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
The new suspension is heated in the course of 1 hour to 70° C
DISTILLATION
Type
DISTILLATION
Details
Then 144 parts of methanol are distilled off
ADDITION
Type
ADDITION
Details
50 parts of ice are added
FILTRATION
Type
FILTRATION
Details
After suction filtration at 8° C
WASH
Type
WASH
Details
the filter cake is washed three times with 160 parts of water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 60° C

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=C(NC)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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